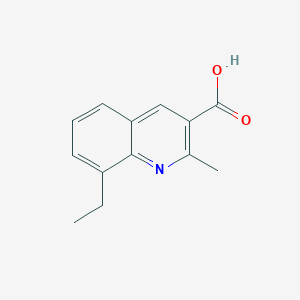

8-Ethyl-2-methylquinoline-3-carboxylic acid

Description

Historical Context of Quinoline Derivatives

The quinoline family of compounds possesses a rich historical foundation that spans nearly two centuries of chemical discovery and development. In 1834, quinoline was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar, marking the beginning of extensive research into this class of heterocyclic compounds. This initial discovery established quinoline as belonging to the alkaloid family and identified it as a secondary metabolite under the nitrogen-containing natural products category.

The historical significance of quinoline derivatives extends well beyond their initial discovery, as these compounds have demonstrated remarkable versatility in pharmaceutical applications. Quinoline and its derivatives have become available as drugs with outstanding therapeutic properties, including anti-malarial compounds such as chloroquine, quinine, and primaquine, antibacterial agents like fluoroquinolones including ciprofloxacin, anticancer medications such as topotecan and camptothecin, local anesthetic compounds like dibucaine, and anti-tubercular drugs including bedaquiline. Since the 1980s, fluoroquinolones have been employed in pharmaceutical processes and the treatment of diverse bacterial infections, highlighting the continued relevance of quinoline-based structures in modern medicine.

The synthesis of quinoline and its derivatives has evolved through various methodological approaches due to increasing interest in their pharmaceutical applications. The Skraup synthetic approach represents one of the most valuable methods for synthesizing non-substituted quinoline, involving the heating and thermal cyclization of aniline on acrolein in the presence of concentrated sulfuric acid, a mild oxidizing agent, and glycerol at refluxing temperature. The Friedlander synthetic approach, described in 1882, has been considered one of the most convenient procedures for the preparation and synthesis of quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. Additional synthetic methods include the Conrad-Limpach approach, which employs aniline derivatives as precursors condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines, and the Doebner-Miller synthesis, involving the use of aldehydes or α,β-unsaturated ketones with aniline.

Significance of Quinoline-3-carboxylic Acids in Chemical Research

Quinoline-3-carboxylic acids represent a particularly significant subset of quinoline derivatives that have attracted considerable attention in chemical research due to their diverse biological activities and potential therapeutic applications. These compounds belong to the class of organic compounds known as quinoline carboxylic acids, which are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. The structural framework of quinoline-3-carboxylic acids provides a versatile platform for chemical modification and pharmaceutical development.

Since 1962, 4-quinolone-3-carboxylic acid derivatives have been clinically used as antibacterial agents worldwide, demonstrating the long-standing therapeutic value of this chemical class. Research has shown that compounds containing a quinoline core template exhibit a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial activities. The quinoline motif serves as a lead structure in the synthesis of many anti-malarial drugs and has been utilized for the treatment of severe Plasmodium falciparum infections.

In contemporary research, quinoline-3-carboxylic acids have demonstrated significant potential as HIV-1 integrase inhibitors, representing an alternative scaffold to diketo acids for obtaining novel classes of integrase inhibitors through modification of antibiotic quinolones. These compounds have generated high interest for studying their structure-activity relationships in antiviral applications. Additionally, quinoline-3-carboxylic acid derivatives have shown promise as protein kinase CK2 inhibitors, with research identifying compounds that inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM.

Cancer research has revealed that 2-styrylquinoline-3-carboxylate derivatives function as antiproliferative agents, with studies focusing on enhancing selectivity to cancer cells through modifications of physiological properties. The compounds have demonstrated micromolar inhibition with higher selectivity than their ester parent compounds, showing better activity against cancer cells due to minimal distribution in non-cancerous cells. Furthermore, quinoline-3-carboxylic acids have been identified as DNA minor groove-binding agents, with detailed interaction studies showing that these compounds bind with the A/T minor groove region of B-DNA duplex through important major and minor hydrogen bonds.

Research has also demonstrated the antibacterial properties of quinoline-3-carboxylic acid derivatives, with synthesized compounds showing good antibacterial activity against various bacterial strains. Molecular docking analysis against E. coli DNA gyrase has revealed that certain compounds display maximum binding affinity comparable to ciprofloxacin, suggesting potential for antibacterial drug development. The radical scavenging properties of these compounds have been evaluated using DPPH radical assay, indicating potential antioxidant activities.

Overview of this compound

This compound represents a specific and structurally distinct member of the quinoline-3-carboxylic acid family, characterized by unique substitution patterns that differentiate it from other quinoline derivatives. This compound possesses the molecular formula C13H13NO2 and is identified by the CAS registry number 948291-31-4. The IUPAC name for this compound is this compound, reflecting its specific substitution pattern with an ethyl group at the 8-position and a methyl group at the 2-position of the quinoline ring system.

The molecular structure of this compound can be represented by the SMILES notation CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O, which illustrates the arrangement of atoms and bonds within the molecule. The compound has a molecular weight of 215.25 g/mol, distinguishing it from the parent quinoline-3-carboxylic acid structure. The InChI representation of the compound is InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16), providing a standardized description of its molecular structure.

The structural characteristics of this compound include specific topological features that influence its chemical and biological properties. The compound contains one hydrogen bond donor count and has a topological polar surface area of 50.2 Ų. The XLogP3-AA value is 2.9, indicating its lipophilicity characteristics, while the molecule contains 2 rotatable bond counts. These structural parameters suggest that the compound possesses moderate lipophilicity and limited conformational flexibility.

The European Community number for this compound is 804-507-5, and it has been assigned the DSSTox Substance ID DTXSID80589186. The compound is also referenced in chemical databases with the MDL number MFCD09787885. These standardized identifiers facilitate accurate identification and referencing of the compound in scientific literature and chemical databases.

The chemical classification of this compound places it within the broader category of quinoline carboxylic acids, which are characterized by quinoline ring systems substituted with carboxyl groups at specific positions. This classification is significant because it associates the compound with the established biological and chemical properties characteristic of quinoline-3-carboxylic acids, while the specific substitution pattern with ethyl and methyl groups provides unique structural features that may influence its biological activity and chemical reactivity.

Research interest in this compound stems from its potential applications in various fields of chemical and pharmaceutical research. The compound serves as a valuable intermediate or target molecule for synthetic chemistry applications, and its structural features suggest potential biological activities consistent with other quinoline-3-carboxylic acid derivatives. The presence of the ethyl and methyl substituents may influence the compound's pharmacokinetic properties, binding affinity, and selectivity profiles compared to unsubstituted quinoline-3-carboxylic acid derivatives.

Properties

IUPAC Name |

8-ethyl-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAMEZAXWWLCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589186 | |

| Record name | 8-Ethyl-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-31-4 | |

| Record name | 8-Ethyl-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 2-Aminophenyl Ketones

One method involves the cyclization of 2-aminophenyl ketones with aldehydes or ketones to form quinoline derivatives. This reaction is catalyzed by acidic or basic conditions and often uses solvents like ethanol or acetic acid. The general reaction scheme is:

$$

\text{2-Aminophenyl ketone} + \text{Aldehyde/Ketone} \rightarrow \text{Quinoline derivative}

$$

After forming the quinoline backbone, methyl and ethyl groups are introduced via alkylation reactions using alkyl halides under basic conditions.

Functional Group Introduction

To introduce the carboxylic acid group at the 3-position, oxidative methods are employed. For example:

- Oxidation of methyl groups : Methyl groups on quinoline derivatives can be oxidized using nitric acid or potassium permanganate to form carboxylic acids.

- Carboxylation : A direct carboxylation reaction using carbon dioxide in the presence of a catalyst can also be used.

One-Step Processes

Recent advancements have enabled one-step processes for synthesizing quinoline derivatives with carboxylic acid functionalities. These methods use specialized catalysts (e.g., vanadium ions) and reagents like sulfuric acid and iodine compounds to streamline reactions.

Example Procedures

Reaction with Methacrolein

A common approach involves reacting o-toluidine derivatives with methacrolein in sulfuric acid under controlled temperatures (70–90°C). This produces intermediate dimethylquinoline derivatives, which are then oxidized to form carboxylic acids:

- Annealing Step : o-Toluidine reacts with methacrolein.

- Oxidation Step : Intermediate dimethylquinoline is oxidized using nitric acid in situ.

Catalytic Oxidation

Another method uses vanadium-based catalysts in sulfuric acid solutions to oxidize methylquinolines directly into carboxylic acids without isolating intermediates.

Reaction Conditions and Optimization

Temperature Control

The reactions typically occur between 70°C and 155°C, depending on the step (cyclization vs oxidation). Higher temperatures may improve yields but can lead to side reactions.

Catalysts

Catalysts such as vanadium ions or iodine compounds enhance reaction efficiency by promoting selective oxidation.

Solvent Selection

Sulfuric acid is commonly used as both a solvent and a reactant due to its ability to facilitate cyclization and oxidation steps.

Data Table: Reaction Parameters

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | o-Toluidine + Methacrolein | 70–90°C, Sulfuric Acid | Dimethylquinoline Intermediate |

| Oxidation | Nitric Acid | Vanadium Catalyst, 155°C | Quinoline-3-Carboxylic Acid Derivative |

| Functional Group Addition | Alkyl Halides | Basic Conditions | Methyl/Ethyl Substituted Quinoline |

Challenges and Notes

- By-product Management : Oxidative decomposition of side products is necessary to ensure high purity.

- Scalability : While effective for laboratory synthesis, scaling up these methods requires careful control of reaction conditions.

- Environmental Considerations : Use of strong acids and oxidants necessitates proper waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

8-Ethyl-2-methylquinoline-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 215.25 g/mol. It features a quinoline backbone, with an ethyl group at the 8-position, a methyl group at the 2-position of the quinoline ring, and a carboxylic acid functional group at the 3-position.

Applications

This compound has applications across various domains. Its structural uniqueness contributes to its diverse applications in various fields, including medicinal chemistry and materials science.

Scientific Research

- Pharmaceuticals this compound has been studied for its potential anti-inflammatory and antimicrobial properties and is a potential lead compound in drug development. Compounds with similar structures have shown promise in inhibiting certain enzymes and pathways associated with disease processes. Its quinoline structure is known to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition Studies on the interactions of this compound with biological systems reveal its potential as an enzyme inhibitor and its role in modulating cellular pathways. Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in metabolic processes, which are crucial for understanding its mechanism of action and therapeutic potential.

Production

Several methods have been developed for synthesizing this compound, which allow for the efficient production of this compound in laboratory settings. A process for the preparation of 3-methylquinoline-8-carboxylic acid and its derivatives involves reacting o-toluidine or its derivatives in 70-90 wt .-% sulfuric acid in the presence of iodine or an iodine compound with methacrolein or its derivatives and oxidation of the 3,8-dimethylquinoline thus obtained or its derivatives with nitric acid in sulfuric acid solution in the presence of vanadium ions .

ASCT2 Transporter

The human glutamine/neutral amino acid transporter ASCT2 (hASCT2) can be over-expressed in Pichia pastoris and purified by Ni(2+)-chelating and gel filtration chromatography . The purified protein can be reconstituted in liposomes by detergent removal with a batch-wise procedure .

Data Table

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Methylquinoline | Methyl group at position 2 | Lacks carboxylic acid functionality |

| Ethyl 2-methylquinoline-3-carboxylate | Ethyl group at position 1 | Ester derivative with different reactivity |

| 4-Ethylquinoline | Ethyl group at position 4 | Different pharmacological profile |

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent pattern on the quinoline core significantly impacts physicochemical properties. Below is a comparative analysis of key analogs:

Biological Activity

8-Ethyl-2-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by its unique molecular structure, which includes an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : Approximately 215.25 g/mol

- Structural Features : Bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating its ability to inhibit growth effectively. For instance:

- Inhibition Zones : Studies have shown inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, compared to standard drugs which showed slightly higher inhibition zones .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown selective cytotoxicity against several cancer cell lines, including:

- MCF7 (breast cancer) and HeLa (cervical cancer) cells, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Antimicrobial Mechanism : Inhibition of bacterial enzymes and disruption of cell membrane integrity.

- Anticancer Mechanism : Interference with cell proliferation and induction of apoptosis through modulation of signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Findings |

|---|---|---|---|

| This compound | Significant | Moderate | Effective against various bacterial strains and cancer cell lines |

| 2,7,8-Trimethylquinoline-3-carboxylic acid | Moderate | Significant | Exhibited high cytotoxicity against specific cancer cells |

| Quinoline-4-carboxylic acid | Low | High | Strong growth inhibition in multiple cancer models |

Study on Antitrypanosomal Activity

A study investigated the effects of quinoline derivatives similar to this compound on Trypanosoma brucei. Compounds demonstrated significant growth inhibition, indicating their potential as antitrypanosomal agents.

Anti-inflammatory Effects

Another study assessed various quinoline derivatives for their anti-inflammatory properties using lipopolysaccharide-induced inflammation models. The results indicated impressive anti-inflammatory affinities without notable cytotoxicity, suggesting therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Ethyl-2-methylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-component condensation reactions. For example, using 2-aminopyridine-3-carboxylic acid derivatives, isocyanides, and aldehydes in ethanol under reflux (70–80°C), as demonstrated in analogous quinoline syntheses . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. diphenyl ether), and reaction time (24–72 hours) to minimize by-products like lactamized derivatives .

- Key Data : Yields for similar quinoline-3-carboxylic acid derivatives range from 60% to 99% depending on the substitution pattern of the aldehyde and the choice of catalyst (e.g., PPA for lactamization) .

Q. How is the purity of this compound validated, and what analytical techniques are essential?

- Methodology :

- HPLC : To quantify residual solvents and intermediates (e.g., ethyl ester precursors) .

- NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., ethyl and methyl groups at positions 8 and 2, respectively) .

- X-ray crystallography : For resolving ambiguities in regioselectivity, as shown in structural studies of ethyl 3,7-dichloroquinoline-8-carboxylate .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the quinoline ring during synthesis?

- Analysis : Position 3-carboxylic acid groups often direct electrophilic substitutions to adjacent positions (e.g., 4-hydroxy derivatives). However, competing pathways (e.g., lactamization or nitro group reduction) can occur, as seen in 8-aminoquinoline-3-carboxylic acid derivatives .

- Mitigation : Use protecting groups (e.g., ethyl esters) for the carboxylic acid during nitration or halogenation steps to preserve regioselectivity .

Q. How do steric and electronic effects of the ethyl and methyl substituents influence intermolecular interactions in drug discovery?

- Methodology :

- Computational modeling : DFT calculations to assess steric hindrance and electron-withdrawing/donating effects on binding to targets (e.g., bacterial topoisomerases) .

- SAR studies : Compare activity of 8-Ethyl-2-methyl derivatives with analogs lacking substituents. For example, 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives show enhanced antibacterial activity due to halogen electronegativity .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for quinoline-3-carboxylic acid derivatives be resolved?

- Case Study : Discrepancies in molecular ion peaks (MS) and proton integration (NMR) may arise from tautomerism (e.g., keto-enol forms in 4-hydroxyquinolines). Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .

Q. What are the limitations of current catalytic systems for scaling up quinoline-3-carboxylic acid synthesis?

- Critical Review : Homogeneous catalysts (e.g., PPA) face challenges in recyclability and waste generation. Heterogeneous alternatives (e.g., zeolite-supported acids) are emerging but require optimization for quinoline ring stability at high temperatures (>150°C) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.